molecular formula C2HFO2 B14620903 Oxoacetyl fluoride CAS No. 60556-83-4

Oxoacetyl fluoride

Cat. No.: B14620903
CAS No.: 60556-83-4
M. Wt: 76.03 g/mol
InChI Key: BITVLRXIXBFBAR-UHFFFAOYSA-N
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Description

Oxoacetyl fluoride is a chemical compound with the molecular formula C₂H₂FO₂. It is an acyl fluoride, characterized by the presence of a carbonyl group (C=O) bonded to a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxoacetyl fluoride can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen fluoride. The reaction proceeds as follows:

(CH3CO)2O+HFCH3COF+CH3COOH(CH_3CO)_2O + HF \rightarrow CH_3COF + CH_3COOH (CH3​CO)2​O+HF→CH3​COF+CH3​COOH

In this reaction, acetic acid is produced as a byproduct .

Another method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. One such method is the electrochemical fluorination process, where organic substrates are electrolyzed in anhydrous hydrogen fluoride using nickel electrodes. This method is efficient for producing perfluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

Oxoacetyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form amides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and hydrogen fluoride.

    Reduction: It can be reduced to acetaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: Used in substitution reactions to form amides.

    Water: Facilitates hydrolysis.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products

    Amides: Formed from substitution reactions with amines.

    Acetic Acid: Produced from hydrolysis.

    Acetaldehyde: Formed from reduction reactions.

Scientific Research Applications

Oxoacetyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which oxoacetyl fluoride exerts its effects involves its high reactivity due to the presence of the carbonyl and fluorine groups. These groups make it a strong electrophile, capable of reacting with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

    Acetyl Fluoride: Similar in structure but lacks the oxo group.

    Trifluoroacetyl Fluoride: Contains three fluorine atoms, making it more reactive.

    Chloroacetyl Fluoride: Contains a chlorine atom instead of fluorine, resulting in different reactivity.

Uniqueness

Oxoacetyl fluoride is unique due to its specific reactivity profile, which is influenced by the presence of both the carbonyl and fluorine groups. This makes it particularly useful in selective fluorination reactions and as a versatile reagent in organic synthesis .

Properties

CAS No.

60556-83-4

Molecular Formula

C2HFO2

Molecular Weight

76.03 g/mol

IUPAC Name

2-oxoacetyl fluoride

InChI

InChI=1S/C2HFO2/c3-2(5)1-4/h1H

InChI Key

BITVLRXIXBFBAR-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=O)F

Origin of Product

United States

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